4-(Chloromethyl)hepta-1,6-diene
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Overview
Description
4-(Chloromethyl)hepta-1,6-diene is an organic compound with the molecular formula C8H13Cl It is characterized by the presence of a chloromethyl group attached to a hepta-1,6-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)hepta-1,6-diene typically involves the chloromethylation of hepta-1,6-diene. One common method is the reaction of hepta-1,6-diene with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)hepta-1,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The diene moiety can participate in Diels-Alder reactions with dienophiles, forming cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition Reactions: Often performed under thermal or catalytic conditions to facilitate the cycloaddition process.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Addition Reactions: Cyclohexene derivatives are the primary products.
Oxidation Reactions: Alcohols and aldehydes are the major products formed.
Scientific Research Applications
4-(Chloromethyl)hepta-1,6-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)hepta-1,6-diene depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In addition reactions, the diene moiety participates in cycloaddition processes, forming cyclic structures. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)hepta-1,6-diene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)hepta-1,6-diene: Contains a hydroxymethyl group, making it more reactive in certain types of reactions.
Hepta-1,6-diene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Uniqueness
4-(Chloromethyl)hepta-1,6-diene is unique due to the presence of both a chloromethyl group and a diene moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C8H13Cl |
---|---|
Molecular Weight |
144.64 g/mol |
IUPAC Name |
4-(chloromethyl)hepta-1,6-diene |
InChI |
InChI=1S/C8H13Cl/c1-3-5-8(7-9)6-4-2/h3-4,8H,1-2,5-7H2 |
InChI Key |
VNZAFDINEAEOHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)CCl |
Origin of Product |
United States |
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